3-{[3-FLUORO-4-(1H-1,2,4-TRIAZOL-1-YL)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Overview
Description
3-{[3-Fluoro-4-(1H-1,2,4-triazol-1-yl)anilino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including a fluorinated aromatic ring, a triazole moiety, and a pyrazole carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-Fluoro-4-(1H-1,2,4-triazol-1-yl)anilino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Coupling with Aniline Derivative: The fluorinated triazole is then coupled with an aniline derivative through a nucleophilic aromatic substitution reaction.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through a condensation reaction involving hydrazine and a β-diketone.
Final Coupling and Carboxylation: The final step involves coupling the pyrazole derivative with the fluorinated triazole-aniline intermediate, followed by carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-{[3-Fluoro-4-(1H-1,2,4-triazol-1-yl)anilino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Coupling: Palladium catalysts, bases like potassium carbonate (K₂CO₃)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{[3-Fluoro-4-(1H-1,2,4-triazol-1-yl)anilino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science:
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Biological Research: It is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-{[3-Fluoro-4-(1H-1,2,4-triazol-1-yl)anilino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole and pyrazole moieties are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The fluorine atom can enhance binding affinity and selectivity through hydrogen bonding and hydrophobic interactions. The exact pathways and targets depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-(1H-1,2,4-triazol-1-yl)benzoic acid: Shares the triazole and fluorinated aromatic ring but lacks the pyrazole moiety.
1-Methyl-1H-pyrazole-4-carboxylic acid: Contains the pyrazole carboxylic acid but lacks the triazole and fluorinated aromatic ring.
Fluconazole: A triazole antifungal agent with a similar triazole moiety but different overall structure.
Uniqueness
3-{[3-Fluoro-4-(1H-1,2,4-triazol-1-yl)anilino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both triazole and pyrazole rings, along with the fluorinated aromatic ring, allows for versatile interactions with various targets and applications in multiple fields of research.
Properties
IUPAC Name |
3-[[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]carbamoyl]-1-methylpyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN6O3/c1-20-5-9(14(23)24)12(19-20)13(22)18-8-2-3-11(10(15)4-8)21-7-16-6-17-21/h2-7H,1H3,(H,18,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIBBOXBFNTBQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC(=C(C=C2)N3C=NC=N3)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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